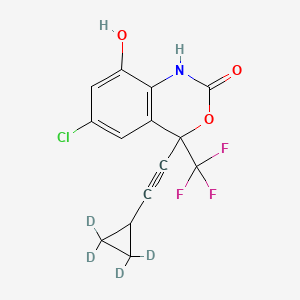

rac 8-Hydroxy Efavirenz-d4

Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a fundamental technique in modern pharmaceutical research, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com By replacing certain atoms in a drug molecule with their heavier, non-radioactive isotopes, scientists can create tracers that are easily distinguishable by analytical instruments like mass spectrometers, without altering the compound's fundamental chemical properties. musechem.comcernobioscience.com

Applications in Metabolic Pathway Elucidation

One of the primary applications of stable isotope labeling is in the elucidation of metabolic pathways. tandfonline.comsilantes.com By administering a stable isotope-labeled drug, researchers can trace its transformation within the body, identifying the various metabolites that are formed. nih.gov This is achieved by analyzing biological samples, such as plasma or urine, and detecting the unique mass signatures of the labeled compounds and their metabolic products. nih.gov This approach allows for the unambiguous tracking of atoms through complex and compartmentalized metabolic networks. nih.gov For instance, the use of carbon-13 (¹³C) labeled glucose can help trace the flow of carbon atoms through central metabolic pathways like the glycolytic pathway and the citric acid cycle. creative-proteomics.com

Role in Quantitative Bioanalysis

Stable isotope-labeled compounds are indispensable as internal standards in quantitative bioanalysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. nih.govnih.gov Because stable isotope-labeled versions of a drug are chemically almost identical to the unlabeled drug, they serve as the gold standard for internal standards, leading to highly accurate and precise quantification of drug and metabolite concentrations in biological matrices. musechem.comnih.gov This high level of specificity is unattainable with other bioanalytical techniques. nih.gov

Impact on Drug Development and Optimization

The insights gained from stable isotope labeling studies have a profound impact on drug development and optimization. musechem.commetsol.com Understanding a drug's metabolic fate is crucial for identifying potential drug-drug interactions, assessing the formation of toxic metabolites, and optimizing dosing regimens. nih.govresearchgate.net Furthermore, the "deuterium switch" or "deuterium-modified" drug development strategy involves intentionally replacing hydrogen with deuterium (B1214612) at metabolically vulnerable positions in a drug molecule. nih.govwikipedia.org This can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of reactive metabolites. wikipedia.orgacs.org This approach has the potential to enhance a drug's efficacy and safety profile. adesisinc.comtandfonline.com

Overview of Efavirenz (B1671121) Metabolism and its Primary Metabolite, 8-Hydroxy Efavirenz

Parent Compound (Efavirenz) as a Non-Nucleoside Reverse Transcriptase Inhibitor

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used as part of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. nih.govpharmgkb.org It functions by binding directly to the reverse transcriptase enzyme, thereby inhibiting its activity and preventing the virus from replicating.

Formation of 8-Hydroxy Efavirenz as a Major Oxidative Metabolite

Compound Information Table

| Compound Name | Other Names |

| rac 8-Hydroxy Efavirenz-d4 | 6-Chloro-4-(cyclopropyl-d4-ethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |

| Efavirenz | (4S)-6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |

| 8-Hydroxy Efavirenz | (4S)-6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |

| Deuterium | ²H, D |

| Carbon-13 | ¹³C |

| 8,14-dihydroxy-EFV | 8,14-dihydroxyefavirenz (B8820817) |

| 7-hydroxy-EFV | 7-hydroxyefavirenz |

Rationale for Deuteration at the Cyclopropyl (B3062369) Moiety in this compound

Efavirenz is primarily metabolized by the cytochrome P450 enzyme CYP2B6 to its major metabolite, 8-hydroxyefavirenz (B1664214). nih.govpharmgkb.org This metabolite can be further oxidized to other products. pharmgkb.orgresearchgate.net The compound this compound is a deuterated form of this primary metabolite and is crucial as an internal standard for the accurate quantification of 8-hydroxyefavirenz in biological samples. medchemexpress.comveeprho.com

The specific placement of four deuterium atoms on the cyclopropyl group is a deliberate and strategic choice rooted in the metabolic stability of this particular molecular region. hyphadiscovery.comnih.gov The cyclopropyl group in drug molecules is generally considered to be metabolically robust due to the high dissociation energy of its C-H bonds. hyphadiscovery.comresearchgate.net However, oxidation of the cyclopropyl ring can still occur.

The rationale for deuterating the cyclopropyl moiety in this compound is to create a stable internal standard that will not undergo further metabolism or isotopic exchange during bioanalysis. By replacing the hydrogen atoms at a metabolically stable site with deuterium, the resulting SIL-IS, this compound, maintains its structural integrity throughout the analytical process. This ensures that any measured variations are due to the analyte itself and not the internal standard, leading to more reliable and accurate pharmacokinetic data for efavirenz and its metabolites. kcasbio.com

The use of a deuterated internal standard with a mass difference of at least 3 to 4 daltons from the analyte is a common practice in LC-MS bioanalysis to prevent mass spectrometric cross-talk. wuxiapptec.com The four deuterium atoms in this compound provide a sufficient mass shift for clear differentiation from the non-deuterated 8-hydroxyefavirenz.

Data and Research Findings

Metabolic Profile of Efavirenz

The metabolism of Efavirenz is complex, with multiple metabolites formed through various enzymatic pathways. The primary metabolic pathways and the enzymes involved are summarized in the table below.

| Parent Compound | Metabolite | Key Enzyme(s) | Metabolic Pathway |

| Efavirenz | 8-Hydroxyefavirenz | CYP2B6 | Hydroxylation nih.govpharmgkb.org |

| Efavirenz | 7-Hydroxyefavirenz | CYP2A6 | Hydroxylation pharmgkb.org |

| 8-Hydroxyefavirenz | 8,14-Dihydroxyefavirenz | CYP2B6 | Hydroxylation pharmgkb.orgpharmgkb.org |

| Efavirenz | Efavirenz N-glucuronide | UGT2B7 | Glucuronidation pharmgkb.org |

| 8-Hydroxyefavirenz | 8-Hydroxyefavirenz-glucuronide | UGTs | Glucuronidation pharmgkb.orgontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClF3NO3 |

|---|---|

Molecular Weight |

335.70 g/mol |

IUPAC Name |

6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/i1D2,2D2 |

InChI Key |

OOVOMPCQLMFEDT-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)[2H] |

Canonical SMILES |

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F |

Origin of Product |

United States |

Synthesis and Structural Considerations of Rac 8 Hydroxy Efavirenz D4

Synthetic Approaches for Deuterated Efavirenz (B1671121) Analogs

The synthesis of deuterated compounds like rac 8-Hydroxy Efavirenz-d4 requires specialized techniques to selectively introduce deuterium (B1214612) atoms into the molecular structure. These methods are broadly applicable to a range of organic molecules and are essential for creating isotopically labeled standards for analytical studies.

General Strategies for Selective Deuterium Incorporation

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons with deuterons from a deuterium source, such as deuterated water (D₂O), deuterated solvents, or deuterated acids and bases. researchgate.net The exchange is often catalyzed by acids, bases, or metal catalysts. The position of deuterium incorporation is dictated by the acidity or basicity of the C-H bonds and the reaction conditions.

Reductive Deuteration: Alkenes, alkynes, and carbonyl compounds can be reduced using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon) or with deuterium-donating reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net This method is highly effective for introducing deuterium at specific, predictable locations.

Use of Deuterated Precursors: A common and straightforward approach involves utilizing commercially available starting materials that are already deuterated. nih.gov These precursors can then be carried through a synthetic route to build the final, more complex deuterated molecule. This strategy offers high levels of deuterium incorporation at specific sites.

| Deuteration Strategy | Description | Typical Deuterium Source(s) |

| Hydrogen-Deuterium Exchange | Exchange of C-H bonds with C-D bonds. | D₂O, Deuterated solvents, Deuterated acids/bases |

| Reductive Deuteration | Addition of deuterium across double or triple bonds, or to carbonyl groups. | D₂, NaBD₄, LiAlD₄ |

| Deuterated Precursors | Synthesis using starting materials that already contain deuterium. | Commercially available deuterated building blocks |

Specific Routes for Cyclopropyl-d4 Labeling

The "-d4" in this compound indicates that four deuterium atoms are present on the cyclopropyl (B3062369) ring. The synthesis of a deuterated cyclopropyl group can be achieved through various methods. While the exact industrial synthesis of this compound is often proprietary, plausible synthetic routes can be inferred from the chemical literature.

One common approach for constructing cyclopropane (B1198618) rings is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. organic-chemistry.org To introduce deuterium, a deuterated alkene or a deuterated methylene (B1212753) source would be required.

Another strategy involves the cyclization of a suitably substituted acyclic precursor. For instance, an intramolecular nucleophilic substitution reaction of a 1,3-dihalopropane derivative can form a cyclopropane ring. nih.gov To achieve cyclopropyl-d4 labeling, a deuterated 1,3-dihalopropane would be a necessary starting material.

Furthermore, modern synthetic methods offer various pathways to functionalized cyclopropanes that can be adapted for deuterium labeling. researchgate.netx-chemrx.com For example, transition-metal-catalyzed cyclopropanation reactions of alkenes with diazo compounds can be employed. nih.gov Utilizing a deuterated diazo compound or a deuterated alkene would result in the desired deuterated cyclopropane ring. Mechanistic studies on cyclopropane ring-opening and functionalization can also provide insights into potential deuteration pathways. researchgate.netchemrxiv.org

Chirality and Racemic Nature of 8-Hydroxy Efavirenz-d4

Chirality is a fundamental concept in pharmacology, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties. tandfonline.comnih.gov Efavirenz itself is a chiral molecule, and its therapeutic activity is associated with the (S)-enantiomer. nih.gov Metabolism of Efavirenz is also stereoselective, with the formation of 8-hydroxyefavirenz (B1664214) being a major metabolic pathway. caymanchem.com

The designation "rac" in this compound signifies that it is a racemic mixture, meaning it contains equal amounts of both the (R)- and (S)-enantiomers of 8-Hydroxy Efavirenz-d4. nih.gov In a research context, using a racemic mixture of a deuterated metabolite as an internal standard is often acceptable for the quantitative analysis of the corresponding racemic or single-enantiomer metabolite in biological samples, particularly in achiral chromatographic systems. However, for stereoselective metabolic studies, the individual deuterated enantiomers would be required.

The use of racemic drugs can have clinical implications, as one enantiomer may be inactive or contribute to adverse effects. tandfonline.comoup.com While this compound is intended for research and not for therapeutic use, understanding its racemic nature is crucial for its proper application as an analytical standard. The spatial configuration of Efavirenz metabolites has been shown to be a factor in their biological activity. nih.gov

Derivatization and Chemical Modification Potential for Research Applications

Chemical derivatization is a powerful technique used in analytical chemistry to improve the detection and separation of analytes, particularly in liquid chromatography-mass spectrometry (LC-MS). researchgate.netddtjournal.com Drug metabolites, including 8-Hydroxy Efavirenz, are often present at low concentrations in complex biological matrices. Derivatization can enhance their ionization efficiency in the mass spectrometer, leading to improved sensitivity. nih.govtandfonline.com

For 8-Hydroxy Efavirenz-d4, the hydroxyl group presents a prime site for derivatization. Common derivatization reactions for hydroxyl groups include:

Silylation: Reaction with silylating agents to form more volatile and thermally stable silyl (B83357) ethers.

Acylation: Reaction with acylating agents to form esters.

Alkylation: Reaction with alkylating agents to form ethers.

These modifications can improve chromatographic properties and introduce a specific chemical tag that can be selectively monitored by the mass spectrometer, thereby increasing the specificity and sensitivity of the analytical method. nih.gov

Metabolic Pathways and Enzymology of 8 Hydroxy Efavirenz and Its Deuterated Analogs

Primary Enzymatic Formation of 8-Hydroxy Efavirenz (B1671121)

The initial and principal step in the metabolic cascade of Efavirenz is its hydroxylation to 8-hydroxy Efavirenz. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

Contribution of Other Cytochrome P450 Isoforms (e.g., CYP2A6, CYP3A4, CYP3A5, CYP1A2)

While CYP2B6 is the principal catalyst, other CYP450 isoforms also contribute to the formation of 8-hydroxy Efavirenz, albeit to a lesser extent. clinpgx.orgresearchgate.netresearchgate.net In vitro studies using expressed human CYP enzymes have demonstrated that CYP2A6, CYP3A4, CYP3A5, and CYP1A2 all show some catalytic activity towards Efavirenz 8-hydroxylation. nih.govclinpgx.org However, their contribution is considered minor compared to the high-rate metabolism by CYP2B6. nih.govresearchgate.net For instance, while CYP2A6 is the primary enzyme for the alternative 7-hydroxylation pathway, it also demonstrates some capacity for 8-hydroxylation. nih.gov The in vivo contribution of these other isoforms, such as CYP3A4/5 and CYP1A2, appears to be marginal. nih.gov

Enzymatic Reaction Mechanisms

The formation of 8-hydroxy Efavirenz is an oxidative reaction where a hydroxyl group is added to the 8th position of the Efavirenz molecule. This monooxygenation is a characteristic reaction of CYP450 enzymes. The process can also lead to mechanism-based inactivation, where a reactive intermediate formed during the metabolism of the substrate binds to the enzyme, rendering it inactive. researchgate.net Interestingly, research suggests that while Efavirenz itself can cause a reversible inactivation of CYP2B6, its metabolite, 8-hydroxy Efavirenz, can cause irreversible inactivation of the enzyme. researchgate.net This implies that the further metabolism of 8-hydroxy Efavirenz by CYP2B6 may generate a different reactive intermediate that leads to the permanent deactivation of the enzyme. researchgate.net

Further Biotransformation of 8-Hydroxy Efavirenz

Following its formation, 8-hydroxy Efavirenz undergoes Phase II metabolism, primarily through conjugation reactions, which increases its water solubility and facilitates its excretion from the body. nih.govresearchgate.net

Glucuronidation Pathways of 8-Hydroxy Efavirenz

The primary Phase II metabolic pathway for 8-hydroxy Efavirenz is glucuronidation. nih.govyoutube.com This process involves the covalent linkage of glucuronic acid to the hydroxyl group of the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org The resulting 8-hydroxy-Efavirenz-glucuronide is a major metabolite found in urine and is a key component of the drug's elimination pathway. clinpgx.orgnih.gov

The glucuronidation of hydroxylated Efavirenz metabolites, including 8-hydroxy Efavirenz, is a process involving multiple UGT isoforms. nih.govnih.govmdpi.com Studies using various recombinant UGT enzymes have shown that a wide range of UGTs are capable of conjugating 8-hydroxy Efavirenz. nih.govtandfonline.comknu.ac.kr Unlike the direct N-glucuronidation of the parent Efavirenz molecule, which is specifically catalyzed by UGT2B7, the glucuronidation of its hydroxylated metabolites is less specific. nih.govtandfonline.comresearchgate.net Research indicates that almost all tested UGT isoforms, including members of the UGT1A and UGT2B subfamilies, are involved in the glucuronidation of 8-hydroxy Efavirenz. nih.govnih.govtandfonline.com This broad specificity suggests a robust and efficient pathway for the detoxification and elimination of this primary metabolite. nih.gov

Table 1: Key Enzymes in the Metabolism of Efavirenz to 8-Hydroxy Efavirenz and its Subsequent Glucuronidation

| Metabolic Step | Primary Enzyme(s) | Minor Contributing Enzyme(s) | Product |

|---|---|---|---|

| 8-Hydroxylation | CYP2B6 | CYP2A6, CYP3A4, CYP3A5, CYP1A2 | 8-Hydroxy Efavirenz |

| Glucuronidation | Multiple UGT Isoforms (UGT1A & UGT2B families) | N/A | 8-Hydroxy Efavirenz-glucuronide |

Table 2: Research Findings on Enzyme Contributions to Efavirenz Metabolism

| Pathway | Enzyme | Key Finding | Reference |

|---|---|---|---|

| 8-Hydroxylation | CYP2B6 | Principal catalyst, responsible for the major clearance mechanism of efavirenz. | nih.gov |

| 8-Hydroxylation | CYP2A6, CYP3A4, CYP3A5, CYP1A2 | Show catalytic activity but play a minor role compared to CYP2B6. | clinpgx.orgresearchgate.net |

| Glucuronidation of 8-Hydroxy Efavirenz | Multiple UGTs | Almost all tested UGT isoforms were involved in the glucuronidation of hydroxy metabolites. | nih.govtandfonline.com |

| Direct Glucuronidation of Efavirenz | UGT2B7 | The only isoform showing catalytic activity for direct N-glucuronidation of the parent drug. | nih.govbohrium.com |

Table of Compounds

| Compound Name |

|---|

| rac 8-Hydroxy Efavirenz-d4 |

| Efavirenz |

| 8-Hydroxy Efavirenz |

| 8-hydroxy-Efavirenz-glucuronide |

| 7-hydroxy Efavirenz |

| 8,14-dihydroxy Efavirenz |

| Glucuronic acid |

Identification of 8-Hydroxy Efavirenz-Glucuronide Metabolites

Following its formation via cytochrome P450-mediated oxidation (primarily by CYP2B6), 8-Hydroxy Efavirenz undergoes extensive phase II metabolism. The principal conjugation pathway is glucuronidation. The major metabolite excreted in human urine is the O-glucuronide conjugate of 8-Hydroxy Efavirenz. clinpgx.org This conjugation is facilitated by multiple UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7. clinpgx.orgnih.gov The formation of 8-Hydroxy Efavirenz-glucuronide is an efficient process, converting the hydroxylated intermediate into a more water-soluble compound for excretion. nih.gov Studies using brain microsomes from humans, mice, and macaques have also confirmed the capacity for local glucuronidation of 8-Hydroxy Efavirenz within the brain. nih.gov

Secondary Hydroxylation to Di-hydroxylated Metabolites (e.g., 8,14-Dihydroxy Efavirenz)

8-Hydroxy Efavirenz can serve as a substrate for further oxidative metabolism, leading to the formation of di-hydroxylated metabolites. The most notable secondary metabolite is 8,14-Dihydroxy Efavirenz. clinpgx.org This reaction involves the hydroxylation of the cyclopropane (B1198618) ring at the C14 position. The enzyme primarily responsible for this secondary hydroxylation is CYP2B6, the same enzyme that catalyzes the initial 8-hydroxylation of the parent compound, Efavirenz. clinpgx.orgoup.com It has been suggested that the substrate for this in vivo reaction may be the glucuronidated or sulfated conjugate of 8-Hydroxy Efavirenz, which then undergoes P450-mediated oxidation.

Species-Specific Metabolic Differences (e.g., Sulfation in Non-human Species)

Significant variations in the metabolic profile of 8-Hydroxy Efavirenz are observed across different species. A key difference is the role of sulfation. In non-human species, such as rats and cynomolgus monkeys, the sulfate (B86663) conjugate of 8-Hydroxy Efavirenz is a significant metabolite found in urine. However, this sulfation pathway is not observed in humans. nih.gov In contrast, direct N-glucuronidation of the parent Efavirenz molecule is observed across multiple species, including humans, rats, guinea pigs, hamsters, and cynomolgus monkeys. nih.gov

Table 1: Key Metabolic Pathways of 8-Hydroxy Efavirenz

| Pathway | Resulting Metabolite | Primary Enzyme(s) | Occurrence in Humans |

|---|---|---|---|

| O-Glucuronidation | 8-Hydroxy Efavirenz-glucuronide | UGT Isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) | Yes (Major) |

| Secondary Hydroxylation | 8,14-Dihydroxy Efavirenz | CYP2B6 | Yes |

| Sulfation | 8-Hydroxy Efavirenz-sulfate | Sulfotransferases | No |

Enzymatic Interactions of 8-Hydroxy Efavirenz

8-Hydroxy Efavirenz is not an inert metabolite; it actively interacts with and modulates the function of critical drug-metabolizing enzymes. Its effects, however, can differ significantly from those of its parent compound.

Modulatory Effects on Cytochrome P450 Enzymes (e.g., CYP2B6 Inactivation)

The interaction of 8-Hydroxy Efavirenz with CYP2B6 is particularly noteworthy. Unlike the parent drug Efavirenz, which acts as a competitive inhibitor of CYP2B6, the 8-hydroxy metabolite functions as an irreversible, mechanism-based inactivator of the enzyme. This inactivation occurs in a time-, concentration-, and NADPH-dependent manner, suggesting the formation of a reactive intermediate during the metabolic process that covalently binds to the enzyme, leading to a loss of its catalytic function.

While Efavirenz is known to be an inducer of CYP3A4 and CYP2B6 expression, this action is mediated through the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR). nih.govacs.org Crucially, studies have demonstrated that 8-Hydroxy Efavirenz does not activate PXR. nih.gov This finding indicates that the 8-hydroxy metabolite does not likely contribute to the PXR-dependent induction of drug-metabolizing enzymes that is characteristic of the parent drug. nih.gov

Impact on Other Drug Metabolizing Enzymes

The inductive effects on drug-metabolizing enzymes are primarily associated with the parent compound, Efavirenz, through its activation of nuclear receptors. nih.govnih.gov As 8-Hydroxy Efavirenz does not appear to share this PXR activation mechanism, it is not expected to be a significant inducer of the broad range of enzymes regulated by this pathway. nih.gov

In contrast, the parent drug Efavirenz has been shown to inhibit other drug-metabolizing enzymes, including various UGT isoforms such as UGT1A1, UGT1A4, and UGT1A9. mdpi.com The specific inhibitory or inductive effects of the 8-Hydroxy Efavirenz metabolite on these and other Phase II enzymes are not as extensively characterized in the available literature.

Table 2: Comparison of Enzymatic Interactions

| Compound | Effect on CYP2B6 | Effect on CYP3A4 | PXR Activation |

|---|---|---|---|

| Efavirenz | Competitive Inhibitor & Inducer | Inducer | Yes |

| 8-Hydroxy Efavirenz | Irreversible Inactivator | No evidence of induction | No |

Isotope Effects on Metabolism of this compound

Specific experimental data on the metabolism of this compound are not available in the reviewed literature. However, the metabolic consequences of deuterium (B1214612) substitution can be predicted based on the principles of the kinetic isotope effect (KIE).

The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, substituting hydrogen with deuterium at that position will slow the reaction rate. nih.govnih.gov

In the context of this compound, the location of the four deuterium atoms is critical. Based on its known metabolic pathways, deuteration would have the most significant impact if it occurred at a site of subsequent metabolism. For example, the secondary hydroxylation of 8-Hydroxy Efavirenz to 8,14-Dihydroxy Efavirenz involves the enzymatic cleavage of a C-H bond at the C14 position on the cyclopropyl (B3062369) ring by CYP2B6. clinpgx.org

If the deuteration in this compound involves substitution at this C14 position, a primary KIE would be expected. This would lead to a decreased rate of formation of the 8,14-Dihydroxy Efavirenz metabolite. Such a reduction in metabolic clearance could potentially lead to higher systemic exposure and a longer half-life of 8-Hydroxy Efavirenz compared to its non-deuterated counterpart. This principle has been demonstrated with other drugs where deuteration at a metabolic site successfully altered the pharmacokinetic profile, leading to increased drug exposure. nih.gov

Kinetic Isotope Effects on C-D Bond Cleavage

The substitution of hydrogen (H) with its heavier isotope, deuterium (D), can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.

In the context of drug metabolism, a significant primary deuterium KIE is observed when the cleavage of a C-H bond is the rate-limiting step in an enzyme-catalyzed reaction. nih.gov For many CYP450-mediated oxidations, the abstraction of a hydrogen atom is a key part of the reaction mechanism. nih.gov Therefore, replacing a hydrogen atom with deuterium at a site of metabolic attack can substantially slow down the rate of metabolism. nih.gov

For this compound, if the deuterium atoms are located at the 14-position (the site of secondary hydroxylation to 8,14-dihydroxyefavirenz), a significant KIE would be expected for this metabolic step. The CYP2B6-mediated conversion would be slower compared to the non-deuterated 8-hydroxyefavirenz (B1664214). The magnitude of the KIE (expressed as the ratio of reaction rates, kH/kD) can vary, but it often leads to a discernible decrease in the rate of metabolite formation.

Table 1: Principles of the Deuterium Kinetic Isotope Effect (KIE) in Metabolism

| Parameter | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication for Metabolism |

|---|---|---|---|

| Bond Energy | Lower | Higher | More energy is required to break a C-D bond. |

| Vibrational Frequency | Higher | Lower | Contributes to a higher zero-point energy for the C-H bond. |

| Reaction Rate | Faster | Slower | Reactions involving C-D bond cleavage are generally slower. |

| Metabolic Impact | Standard metabolic rate | Reduced metabolic rate if C-H cleavage is rate-limiting. |

Alterations in Metabolic Stability due to Deuteration

In the case of this compound, its metabolic stability would be enhanced compared to 8-hydroxyefavirenz, assuming the deuteration site is susceptible to further metabolism. The slower conversion to 8,14-dihydroxyefavirenz (B8820817) would mean that this compound persists for a longer duration before being further broken down. This increased stability is a predictable outcome of the stronger C-D bond resisting enzymatic cleavage by CYP2B6. nih.gov

Implications for Metabolite Profiling and Quantification Studies

Deuterated compounds like this compound serve a crucial role in modern bioanalytical chemistry, particularly in metabolite profiling and quantification. medchemexpress.com Stable isotope-labeled molecules are widely used as internal standards in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The utility of a deuterated internal standard stems from its properties. It is chemically identical to the analyte (the non-deuterated compound) and thus exhibits very similar behavior during sample preparation (e.g., extraction) and chromatographic separation. nih.gov However, due to the presence of deuterium, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer. nih.gov

By adding a known amount of this compound to a biological sample (like plasma) before processing, it can be used to accurately quantify the amount of endogenously formed 8-hydroxyefavirenz. The internal standard compensates for any loss of analyte during sample handling and corrects for variations in instrument response or matrix effects, which can suppress or enhance the analyte signal. This leads to highly accurate, precise, and reliable quantification, which is essential for pharmacokinetic studies and therapeutic drug monitoring. nih.govnih.gov

Table 2: Application of Deuterated Analogs in Quantitative Analysis

| Feature | Rationale | Benefit in Quantification |

|---|---|---|

| Similar Physicochemical Properties | Behaves like the analyte during extraction and chromatography. | Compensates for analyte loss during sample preparation. |

| Different Mass-to-Charge Ratio | Easily distinguished from the analyte by the mass spectrometer. | Allows for separate and specific detection of analyte and standard. |

| Co-elution with Analyte | Experiences the same matrix effects and ionization suppression/enhancement. | Corrects for variability in instrument response, improving accuracy and precision. |

Analytical Methodologies for Quantification and Detection of Rac 8 Hydroxy Efavirenz D4

Role as an Internal Standard in Bioanalytical Assays

An internal standard is an essential component in quantitative analysis, added in a constant amount to samples, calibration standards, and quality controls. aptochem.com Stable isotope-labeled internal standards (SIL-IS), such as rac 8-Hydroxy Efavirenz-d4, are considered the gold standard in mass spectrometry-based bioanalysis. aptochem.comkcasbio.com This is because their physical and chemical properties are nearly identical to the analyte of interest, in this case, 8-Hydroxy Efavirenz (B1671121).

Application in Mass Spectrometry-Based Methods (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it ideal for quantifying drug metabolites in complex biological matrices. semanticscholar.orgnih.gov In these methods, this compound is added to samples to track the analyte throughout the analytical process, from sample preparation to detection. aptochem.com

The key advantage of using a deuterated standard like this compound is that it co-elutes with the unlabeled analyte (8-Hydroxy Efavirenz) during chromatographic separation. aptochem.com However, it is distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms. aptochem.com This co-elution ensures that both the analyte and the internal standard experience the same conditions, including any potential signal suppression or enhancement from the sample matrix. kcasbio.comtexilajournal.com

Research on Efavirenz and its metabolites frequently employs LC-MS/MS for quantification in various biological matrices, including plasma and brain tissue, underscoring the importance of reliable internal standards for such sensitive measurements. nih.govbioanalysis-zone.com

Enhancing Accuracy and Precision in Quantification

The primary role of this compound is to improve the accuracy and precision of the bioanalytical method. clearsynth.com Accuracy refers to how close a measured value is to the true value, while precision indicates the reproducibility of multiple measurements.

How Deuterated Standards Enhance Accuracy and Precision:

Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. kcasbio.com This can lead to ion suppression or enhancement, causing inaccurate results. kcasbio.com Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. kcasbio.comtexilajournal.com By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to more accurate quantification. kcasbio.com

Compensation for Variability: The internal standard corrects for variability during sample preparation, such as extraction losses, and for variations in injection volume. aptochem.com Since the standard and analyte behave similarly, any loss of analyte during processing is mirrored by a proportional loss of the internal standard, keeping their ratio constant.

Improved Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and reliable. clearsynth.com It reduces the rejection rate of analytical runs and increases throughput, which is crucial in studies involving large numbers of samples. aptochem.com

Development and Validation of Analytical Assays

The development of a robust bioanalytical assay requires careful optimization and validation of several key components, from separating the compounds to preparing them for analysis.

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used to separate Efavirenz and its metabolites before detection by mass spectrometry. sapub.orgnih.gov The goal is to achieve good resolution between the analytes of interest and other components in the sample to minimize interference.

Methods for separating Efavirenz and its hydroxy metabolites often utilize reverse-phase chromatography. researchgate.net A C18 column is frequently employed, which separates compounds based on their hydrophobicity. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous component (like ammonium acetate buffer) and an organic solvent (such as acetonitrile or methanol), often run in a gradient elution mode to optimize separation. semanticscholar.orgnih.gov

A study detailing an HPLC method for Efavirenz and 8-Hydroxy Efavirenz in an incubation medium reported distinct retention times of 13.2 minutes for Efavirenz and 9.2 minutes for 8-Hydroxy Efavirenz, demonstrating effective separation. researchgate.net UPLC, which uses columns with smaller particle sizes, offers the advantage of faster analysis times and higher resolution compared to traditional HPLC. sapub.org

Table 1: Example Chromatographic Conditions for Efavirenz Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | HPLC / UPLC | sapub.orgresearchgate.net |

| Column | Reverse-phase C18 | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile and Ammonium Acetate/Water | semanticscholar.orgnih.gov |

| Detection | UV at 252 nm or Mass Spectrometry | researchgate.netresearchgate.net |

| Flow Rate | Typically 0.3 - 1.0 mL/min | nih.govsapub.org |

Mass Spectrometry Detection and Quantification Modes

Following chromatographic separation, detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. semanticscholar.orgnih.gov This mode is highly selective and sensitive, making it ideal for quantitative bioanalysis.

In MRM, a specific precursor ion (the molecular ion of the analyte or standard) is selected in the first quadrupole, fragmented in the second quadrupole (the collision cell), and a specific product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the compound of interest.

For instance, a method for Efavirenz quantification monitored the precursor-to-product ion transition of m/z 316 → 244. nih.gov For the deuterated internal standard, a corresponding shift in mass would be observed. A study on Efavirenz and its metabolites in mouse and macaque brain microsomes used high-resolution mass spectrometry (HRMS) to detect 8-Hydroxy Efavirenz at an m/z of 330.0145 and a deuterated Efavirenz internal standard (EFV-d4) at m/z 318.0452. nih.gov

Table 2: Example Mass Spectrometry Parameters for Efavirenz Analogs

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Efavirenz | Positive (ESI+) | 316 | 244 | nih.gov |

| Efavirenz-d5 | Positive (ESI+) | 321 | 246 | nih.gov |

| 8-Hydroxy Efavirenz | Positive (ESI+) | 330.0145 | Not specified | nih.gov |

ESI: Electrospray Ionization

Sample Preparation Strategies for Biological Matrices (excluding human clinical samples)

Effective sample preparation is crucial to remove interfering substances from biological matrices and concentrate the analyte before analysis. mdpi.com Common techniques used for Efavirenz and its metabolites in non-human samples, such as those from animal studies (e.g., rats, mice, monkeys) or in vitro systems, include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govmdpi.comclinpgx.org

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, like acetonitrile, is added to the sample (e.g., animal plasma) to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous sample and an organic solvent (e.g., a mixture of ethyl acetate and n-hexane). nih.gov It is effective at removing salts and other highly polar interferences. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix. mdpi.com It can provide cleaner extracts than PPT or LLE, leading to reduced matrix effects. mdpi.com

The choice of extraction method depends on the specific matrix and the required sensitivity of the assay. For example, studies on Efavirenz metabolism in rat, guinea pig, and cynomolgus monkey urine and liver microsomes require robust extraction methods to handle these complex matrices. nih.govclinpgx.org

Table of Compounds Mentioned

| Compound Name | Abbreviation | Role/Type |

|---|---|---|

| Efavirenz | EFV | Parent Drug |

| 8-Hydroxy Efavirenz | 8-OH-EFV | Analyte / Metabolite |

| This compound | - | Deuterated Internal Standard |

| Efavirenz-d4 | EFV-d4 | Deuterated Internal Standard |

| Efavirenz-d5 | EFV-d5 | Deuterated Internal Standard |

| Acetonitrile | - | Organic Solvent |

| Methanol | - | Organic Solvent |

Application in In Vitro and Preclinical Research Studies

The utility of this compound is intrinsically linked to the study of Efavirenz metabolism in non-clinical settings. Research in this area is crucial for understanding the biotransformation of the parent drug, Efavirenz, and the potential physiological effects of its metabolites.

Quantification in Cell-Based Assays (e.g., Microsomal Incubations, Primary Cell Cultures)

In vitro cell-based assays are fundamental in drug metabolism studies. Microsomal incubations, particularly with liver and brain microsomes, are standard procedures to investigate the metabolic fate of xenobiotics. Primary cell cultures, on the other hand, provide a more holistic view of cellular metabolism in an environment that closely mimics in vivo conditions.

In studies investigating the metabolism of Efavirenz, the formation of 8-OHEFV is a key parameter measured. nih.gov Ultra-high-performance liquid chromatography-high-resolution mass spectrometry (uHPLC-HRMS) is a common analytical technique employed for the detection and quantification of this metabolite. nih.gov In such assays, a deuterated form of an analyte, such as Efavirenz-d4, is often used as an internal standard to ensure the accuracy and reproducibility of the results by accounting for variations in sample processing and instrument response. nih.gov

Research has demonstrated that in primary neural cell cultures from C57BL/6N mice, microglial cells are capable of metabolizing Efavirenz to 8-OHEFV. nih.gov In contrast, other neural cells like primary cortical neurons, striatal neurons, and astrocytes did not show this metabolic activity towards the parent drug. nih.gov However, when these neurons and astrocytes were incubated with the synthetic P450-dependent metabolites of Efavirenz, they exhibited glucuronidation activity. nih.gov

In studies with primary hepatocytes, both Efavirenz and its primary metabolite, 8-OHEFV, have been investigated for their effects on cellular processes. For instance, in primary human and mouse hepatocytes, incubation with 8-OHEFV resulted in a modest increase in X-box binding protein 1 (XBP1) splicing, an indicator of cellular stress, although to a lesser extent than the parent compound Efavirenz.

| Cell System | Substrate | Key Finding | Analytical Method | Reference |

| Primary Mouse Neural Cells (Microglia) | Efavirenz | Formation of 8-OHEFV detected in culture medium. | uHPLC-HRMS | nih.gov |

| Primary Mouse Neural Cells (Cortical Neurons, Striatal Neurons, Astrocytes) | Efavirenz | No significant metabolic activity towards Efavirenz observed. | uHPLC-HRMS | nih.gov |

| Primary Mouse Hepatocytes | 8-Hydroxyefavirenz (B1664214) (50 µM) | 2.9-fold increase in XBP1 splicing. | RT-PCR | |

| Primary Human Hepatocytes | 8-Hydroxyefavirenz (50 µM) | 10.3-fold increase in XBP1 splicing. | RT-PCR |

Measurement in Animal Models (e.g., Mouse Brain Microsomes)

Animal models are indispensable for preclinical research, providing insights into the metabolism and disposition of drugs in a complex biological system. The use of brain microsomes from animal models, such as mice, allows for the investigation of local drug metabolism within the central nervous system.

Studies utilizing brain microsomes from mice, as well as cynomolgus macaques and humans, have shown the capability of the brain to metabolize Efavirenz. nih.gov The formation of 8-OHEFV from Efavirenz has been observed in incubations with brain microsomes from all three species, indicating a conserved metabolic pathway. nih.gov The detection and quantification of 8-OHEFV in these experiments were carried out using uHPLC-HRMS. nih.gov

The rate of metabolite formation can be compared between different tissues and species. For instance, the P450-dependent metabolism of Efavirenz to 8-OHEFV occurs to a lesser extent in brain microsomes compared to liver microsomes. nih.gov Furthermore, brain microsomes from all three species were also found to glucuronidate 8-OHEFV. nih.gov

| Animal Model System | Substrate | Key Finding | Analytical Method | Reference |

| Mouse Brain Microsomes | Efavirenz (10 µM) | Formation of 8-OHEFV detected. | uHPLC-HRMS | nih.gov |

| Cynomolgus Macaque Brain Microsomes | Efavirenz (10 µM) | Formation of 8-OHEFV detected. | uHPLC-HRMS | nih.gov |

| Human Brain Microsomes | Efavirenz (10 µM) | Formation of 8-OHEFV detected. | uHPLC-HRMS | nih.gov |

Stable Isotope Labeling Kinetics (SILK) Studies (excluding human clinical context)

Stable Isotope Labeling Kinetics (SILK) is an advanced methodology used to measure the turnover (synthesis and clearance rates) of molecules in biological systems. This technique involves the administration of a stable isotope-labeled tracer and subsequent monitoring of its incorporation into the molecule of interest over time.

While this compound is primarily utilized as an internal standard for quantification, its properties as a stable isotope-labeled compound make it theoretically suitable for use in SILK-type studies in preclinical settings. In such a hypothetical application, this compound could be administered to an in vitro system (such as primary cell cultures) or an animal model to trace its metabolic fate and determine its rate of clearance or conversion to subsequent metabolites.

The core principle of SILK is to distinguish between pre-existing (unlabeled) and newly synthesized or introduced (labeled) molecules. By measuring the ratio of the labeled to unlabeled analyte over time using mass spectrometry, the kinetics of the molecule can be determined. This approach has been successfully applied to measure the turnover of proteins and other endogenous molecules in various model systems, including in vitro cell cultures and animal models.

However, a review of publicly available scientific literature does not provide specific examples of this compound being used as a tracer in preclinical SILK studies to determine its metabolic turnover. The predominant application remains its use as an internal standard for the accurate measurement of unlabeled 8-Hydroxy Efavirenz.

Mechanistic Biological Investigations of 8 Hydroxy Efavirenz Unlabeled and Deuterated Forms

Cellular and Subcellular Effects of 8-Hydroxy Efavirenz (B1671121) in In Vitro Systems

Studies using cultured cells have been instrumental in elucidating the cytotoxic effects of 8-hydroxy efavirenz, revealing its capacity to induce programmed cell death, or apoptosis, in different cell types, including those from the liver and the central nervous system. Research indicates that this metabolite is often a more potent inducer of these effects than the parent drug, efavirenz. nih.govnih.gov

Induction of Apoptosis in Primary Hepatocytes

In primary human hepatocytes, 8-hydroxy efavirenz has been shown to be a potent inducer of apoptosis. nih.govmedchemexpress.com Investigations reveal that the metabolite triggers cell death at lower concentrations and at earlier time points compared to efavirenz. nih.gov This effect is linked to a cascade of intracellular events, including the activation of specific signaling pathways, generation of reactive oxygen species, and the activation of key executioner enzymes.

The pro-apoptotic activity of 8-hydroxy efavirenz in primary human hepatocytes is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govmedchemexpress.com Treatment of these cells with the metabolite leads to the phosphorylation of JNK and its downstream substrate, c-Jun. nih.gov

This activation of the JNK pathway corresponds with an increase in both the mRNA and protein expression of BimEL, a pro-apoptotic isoform of the Bcl-2 interacting mediator of cell death (Bim). nih.govmedchemexpress.com The role of this pathway is critical, as the inhibition of JNK activity has been demonstrated to prevent cell death induced by 8-hydroxy efavirenz. Furthermore, silencing the expression of Bim with siRNA also protects hepatocytes from apoptosis following treatment with the metabolite. nih.gov These findings establish a clear mechanistic link between JNK/BimEL signaling and 8-hydroxy efavirenz-induced hepatocyte death. nih.govnih.gov

| Pathway Component | Effect of 8-Hydroxy Efavirenz | Method of Confirmation | Reference |

| JNK Phosphorylation | Increased (4.2-fold) | Western Blotting | nih.govmedchemexpress.com |

| c-Jun Phosphorylation | Increased | Western Blotting | nih.gov |

| BimEL mRNA Expression | Increased | qRT-PCR | nih.gov |

| BimEL Protein Expression | Increased | Western Blotting | nih.govmedchemexpress.com |

| Cell Death | Prevented by JNK inhibitor (SP600125) | Cell Viability Assays | nih.gov |

| Cell Death | Prevented by Bim silencing (siRNA) | Cell Viability Assays | nih.gov |

A key subcellular effect of 8-hydroxy efavirenz in hepatocytes is the stimulation of mitochondrial reactive oxygen species (ROS) production. nih.govmedchemexpress.com The parent compound, efavirenz, is known to inhibit complex I of the mitochondrial respiratory chain, which can lead to increased ROS production and bioenergetic stress. nih.govnih.govnih.gov The 8-hydroxy metabolite also induces ROS formation in primary human hepatocytes. nih.gov The generation of these reactive molecules is a significant contributor to the observed cellular damage and apoptosis. This is supported by evidence that pharmacological inhibition of the cytochrome P450-mediated metabolism of efavirenz to its hydroxylated metabolites significantly reduces ROS formation and subsequent cell death. nih.gov

| Cell Type | Compound | Effect | Time/Concentration | Reference |

| Primary Human Hepatocytes | 8-Hydroxy Efavirenz | Stimulates mitochondrial ROS production | 1-10 µM; 6-24 h | nih.govmedchemexpress.com |

| Primary Human Hepatocytes | Efavirenz | Induces mitochondrial superoxide (B77818) production | 10 µM; 1 h | nih.gov |

The final execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. Treatment of primary human hepatocytes with 8-hydroxy efavirenz results in the activation of caspase-3, a key executioner caspase. nih.govnih.gov The activation of caspase-3 is observed in a time- and concentration-dependent manner, beginning as early as 6 hours after exposure to the metabolite. medchemexpress.com This activation confirms that the cell death induced by 8-hydroxy efavirenz occurs through the apoptotic pathway.

| Cell System | Compound | Effect | Onset of Effect | Reference |

| Primary Human Hepatocytes | 8-Hydroxy Efavirenz | Induces Caspase-3 activity | Beginning at 6 hours | nih.govnih.govmedchemexpress.com |

Effects on Neuronal Cell Cultures

The impact of 8-hydroxy efavirenz extends to neuronal cells, where it has been identified as a potent neurotoxin in in vitro models. These findings are relevant to understanding the potential central nervous system side effects associated with efavirenz therapy.

In cultures of primary hippocampal neurons from rats, 8-hydroxy efavirenz induces apoptosis and causes a loss of dendritic spines. caymanchem.com Notably, this neurotoxic effect is observed at very low concentrations (0.01 µM). caymanchem.com The mechanism of neuronal injury involves the disruption of intracellular calcium homeostasis. Application of 8-hydroxy efavirenz, but not the parent compound or the 7-hydroxy metabolite, causes an immediate and significant increase in intraneuronal calcium levels. nih.gov This influx of calcium is a critical trigger for the subsequent apoptotic cascade. The neuronal apoptosis elicited by 8-hydroxy efavirenz can be reversed by antagonists of voltage-operated calcium channels, highlighting the essential role of calcium dysregulation in its neurotoxic effects. nih.gov More recent studies have corroborated the synaptic toxicity of the 8-hydroxy metabolite in rat hippocampal neuron cultures. nih.gov

| Cell Type | Compound | Concentration | Observed Effects | Mechanistic Detail | Reference |

| Rat Primary Hippocampal Neurons | 8-Hydroxy Efavirenz | 0.01 µM | Induces apoptosis, loss of dendritic spines | - | caymanchem.com |

| Rat Primary Hippocampal Neurons | 8-Hydroxy Efavirenz | 10 µM | Immediate increase in intracellular Ca2+ | Effect reversed by voltage-operated calcium channel antagonists | nih.gov |

| Rat Primary Hippocampal Neurons | Efavirenz | 10 µM | No effect on intracellular Ca2+ | - | nih.gov |

Dendritic Spine Alterations in Neuronal Cultures

Research has identified 8-Hydroxy Efavirenz as a potent neurotoxin capable of inducing significant damage to neuronal structures, specifically dendritic spines. nih.govjohnshopkins.edu Studies using primary neuronal cultures have demonstrated that this metabolite causes dose-dependent neuronal damage. johnshopkins.edu Notably, 8-Hydroxy Efavirenz is considerably more toxic than its parent compound, Efavirenz, or another metabolite, 7-Hydroxy Efavirenz, inducing substantial dendritic spine damage at concentrations as low as 10 nM. nih.govjohnshopkins.edu

The mechanism underlying this neurotoxicity involves the dysregulation of neuronal calcium homeostasis. 8-Hydroxy Efavirenz evokes a calcium influx in neurons, which is primarily mediated by L-type voltage-operated calcium channels (VOCCs). johnshopkins.edu The critical role of these channels is underscored by the finding that blocking L-type VOCCs with antagonists like nifedipine (B1678770) provides protection against the dendritic spine loss induced by 8-Hydroxy Efavirenz. nih.gov These in vitro findings are particularly relevant as concentrations of 8-Hydroxy Efavirenz found in the cerebrospinal fluid of patients are within the range that causes neuronal damage in culture. johnshopkins.edu

| Compound | Concentration (µM) | Dendritic Spines per 10 µm (Mean ± SD) |

|---|---|---|

| Control | - | 12.5 ± 1.5 |

| Efavirenz (EFV) | 0.001 | No significant change |

| 7-Hydroxy Efavirenz (7-OH-EFV) | 0.001 | No significant change |

| 8-Hydroxy Efavirenz (8-OH-EFV) | 0.01 | 5.2 ± 1.7 |

| 8-OH-EFV + Nifedipine | 0.01 | 8.9 ± 2.4 |

Data derived from quantitative analysis of F-actin labeling in primary neurons treated for 24 hours. nih.gov

Metabolic Flux Modulation in Specific Cell Types (e.g., Astrocytes)

In addition to its effects on neurons, 8-Hydroxy Efavirenz has been shown to modulate the metabolism of glial cells, specifically astrocytes. Studies on cultured primary rat astrocytes have revealed that this metabolite stimulates the glycolytic flux in a time- and concentration-dependent manner. nih.govnih.gov This is observed as an increase in both glucose consumption and the subsequent release of lactate. nih.gov

This stimulatory effect on glycolysis occurs at subtoxic concentrations. nih.gov The half-maximal and maximal effects on glycolytic flux are observed at concentrations of 5 µM and 10 µM, respectively. nih.gov Interestingly, at a concentration of 10 µM, 8-Hydroxy Efavirenz does not inhibit mitochondrial respiration, suggesting that the stimulation of glycolysis is not a compensatory response to direct mitochondrial impairment at this concentration. nih.gov However, at a significantly higher concentration of 60 µM, both Efavirenz and 8-Hydroxy Efavirenz were found to lower oxygen consumption by isolated astrocyte mitochondria. nih.gov The alteration of astrocytic glucose metabolism by 8-Hydroxy Efavirenz could have implications for neuron-astrocyte metabolic coupling. nih.gov

| Concentration of 8-OH-EFV | Effect on Glycolytic Flux |

|---|---|

| 5 µM | Half-maximal stimulation |

| 10 µM | Maximal stimulation |

Data based on studies of cultured rat astrocytes. nih.gov

Allosteric Enzyme Activation Studies

In Vitro Activation of Cytochrome P450 46A1 (CYP46A1) by 8-Hydroxy Efavirenz and Dihydroxy Metabolites

Cytochrome P450 46A1 (CYP46A1) is a crucial enzyme in the central nervous system responsible for cholesterol hydroxylation, a key step in brain cholesterol elimination. nih.gov Research has shown that Efavirenz and its metabolites can act as allosteric activators of CYP46A1. nih.govmdpi.com In vitro studies have established that the primary hydroxylated metabolites of Efavirenz, including 8-Hydroxy Efavirenz, are more potent and effective activators of CYP46A1 than the parent drug itself. nih.govacs.org

Hydroxylations at the C-7 and C-8 positions of the Efavirenz molecule enhance the activation of CYP46A1 at lower concentrations and reduce the enzyme inhibition that is observed with Efavirenz at higher concentrations. acs.org The maximal in vitro activation of CYP46A1 by these hydroxymetabolites is at least 1.4-fold higher than that achieved with Efavirenz. mdpi.com This suggests that the metabolic conversion of Efavirenz in the brain could lead to a localized and potent activation of cholesterol metabolism. acs.org

Binding Site Characterization on CYP46A1

The activation of CYP46A1 by Efavirenz and its metabolites occurs through an allosteric mechanism, meaning they bind to a site on the enzyme that is distinct from the active site where cholesterol binds. mdpi.comnih.gov Studies have identified that CYP46A1 possesses two distinct allosteric sites. mdpi.com One is referred to as the "EFV-binding site," and the other is the "L-Glu-binding site," which binds various neurotransmitters. mdpi.com

Through a combination of site-directed mutagenesis and computational modeling, the binding locations for these activators have been characterized. nih.govnist.gov It has been established that 8-Hydroxy Efavirenz, along with 7-Hydroxy Efavirenz and 7,8-dihydroxy Efavirenz, interacts with the EFV-binding site. researchgate.net In contrast, the 8,14-dihydroxy Efavirenz metabolite binds to the L-Glu-binding site. mdpi.com The binding of these compounds to the allosteric site on the enzyme's surface is thought to induce a conformational change that enhances the catalytic activity at the active site. nih.govnist.gov

Applications and Future Directions in Drug Metabolism Research

Leveraging Deuterated Metabolites for Mechanistic Studies

Deuterated metabolites are instrumental in elucidating the complex mechanisms underlying drug biotransformation. The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the bond to deuterium is stronger and breaks more slowly than the bond to hydrogen. This effect can be expertly leveraged to probe reaction mechanisms and identify rate-limiting steps in metabolic pathways.

For instance, research into the species-specific toxicity of Efavirenz (B1671121) provides a compelling case study. In rats, Efavirenz produces nephrotoxicity that is not observed in monkeys or humans. nih.gov This toxicity was linked to a unique glutathione (B108866) adduct formed in rats. nih.gov To investigate the mechanism, researchers used Efavirenz deuterated at the methine position of the cyclopropyl (B3062369) ring. This strategic labeling effectively slowed the formation of a cyclopropanol (B106826) metabolite, which was identified as a necessary precursor to the toxic glutathione adduct. nih.gov The use of the deuterated compound markedly reduced the incidence and severity of kidney damage in rats, providing strong evidence that this specific metabolic pathway was responsible for the toxicity. nih.gov This approach allows researchers to confirm metabolic pathways and understand mechanisms of toxicity by selectively altering the rate of specific metabolic reactions.

Advancements in Quantitative Analysis of Drug Metabolism Using Labeled Standards

One of the most significant applications of deuterated compounds like rac 8-Hydroxy Efavirenz-d4 is their use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). clearsynth.comscispace.com The ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a different mass, which is precisely what a stable isotope-labeled (SIL) standard provides.

The advantages of using deuterated standards for quantitative analysis include:

Enhanced Precision and Accuracy : SIL standards allow for precise and accurate quantification by correcting for variations during sample preparation, such as extraction losses, and for fluctuations in instrument response. clearsynth.com

Compensation for Matrix Effects : Biological samples (e.g., plasma, urine) are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. Because the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects, allowing for reliable correction and more accurate quantification. clearsynth.com

Robust Method Validation : The use of deuterated internal standards is a cornerstone of robust and reliable analytical method development and validation, ensuring that the procedure meets the stringent requirements for clinical and preclinical studies. clearsynth.com

The table below summarizes the key characteristics and benefits of using deuterated internal standards in quantitative analysis.

| Feature | Benefit | Relevance to this compound |

| Identical Chemical Properties | Co-elution with analyte, similar extraction recovery and ionization response. | Ensures that the labeled standard behaves identically to the endogenous 8-Hydroxy Efavirenz during the analytical process. |

| Different Mass-to-Charge Ratio (m/z) | Allows for simultaneous detection and differentiation from the unlabeled analyte by the mass spectrometer. | Enables precise quantification of the metabolite without interference from the standard. |

| Correction for Variability | Compensates for sample loss during processing and fluctuations in instrument performance. | Increases the reliability and reproducibility of metabolite concentration measurements in biological fluids. researchgate.net |

| Mitigation of Matrix Effects | Experiences the same ion suppression or enhancement as the analyte, allowing for accurate normalization. clearsynth.com | Crucial for accurate analysis in complex biological matrices like plasma, brain tissue, or liver microsomes. |

Potential for Elucidating Complex Metabolic Networks in Preclinical Models

The metabolism of a drug often involves a complex network of parallel and sequential reactions leading to multiple primary, secondary, and tertiary metabolites. Efavirenz, for example, is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2B6, to form 8-hydroxyefavirenz (B1664214). nih.govclinpgx.org Other minor pathways involving enzymes like CYP2A6 lead to 7-hydroxyefavirenz. clinpgx.orgnih.gov These primary metabolites can then undergo further biotransformation, such as additional hydroxylation to form 8,14-dihydroxyefavirenz (B8820817) or conjugation with glucuronic acid (glucuronidation). nih.govresearchgate.net

Using a deuterated primary metabolite like this compound in preclinical models (e.g., rats, monkeys, or in vitro systems like liver microsomes) allows researchers to trace its metabolic fate with high precision. By administering the labeled metabolite, scientists can unequivocally identify all subsequent downstream products. This helps to:

Map the complete metabolic pathway of a major metabolite.

Identify the enzymes responsible for secondary metabolism.

Quantify the flux through different branches of the metabolic network.

Characterize species differences in metabolic pathways, which is critical for translating preclinical safety data to humans. semanticscholar.org

Future Research Avenues for Understanding Metabolite-Mediated Biological Effects (in non-human systems)

Historically, drug metabolites were often considered inactive detoxification products. However, it is now widely recognized that metabolites can have their own pharmacological or toxicological activities. The primary metabolite of Efavirenz, 8-hydroxyefavirenz, is a case in point. While it lacks significant anti-HIV activity, studies have shown it possesses neurotoxic properties. nih.govcaymanchem.com Research in non-human systems has demonstrated that 8-hydroxyefavirenz can induce apoptosis and the loss of dendritic spines in rat primary hippocampal neurons and stimulate the glycolytic flux in cultured rat astrocytes. caymanchem.comnih.gov

Future research can utilize this compound to more accurately investigate these off-target effects. By using the labeled compound, researchers can:

Precisely measure the uptake and concentration of 8-hydroxyefavirenz in specific cells or tissues (e.g., brain cells) in preclinical models. nih.gov

Correlate local metabolite concentrations directly with observed biological or toxicological endpoints, such as changes in cellular metabolism or neuronal damage. nih.gov

Differentiate the effects of the metabolite from those of the parent drug, which may be co-administered or co-exist in the system.

Development of Novel Deuterated Probes for Enzyme Activity Profiling (e.g., CYP2B6, CYP46A1)

Deuterated compounds are valuable as probes for characterizing the activity and specificity of drug-metabolizing enzymes. Since 8-hydroxylation is the major metabolic pathway for Efavirenz, catalyzed primarily by CYP2B6, this compound can be used in several ways to study this key enzyme. clinpgx.orgnih.gov For example, it can serve as a stable, traceable product for high-throughput screening assays designed to measure CYP2B6 activity.

Furthermore, Efavirenz itself has been identified as a pharmacological activator of CYP46A1, a cholesterol-metabolizing enzyme in the brain, making it a potential therapeutic target for neurodegenerative diseases. nih.gov Future studies could employ deuterated Efavirenz metabolites to investigate interactions with enzymes beyond the traditional drug metabolism pathways. For instance, a deuterated probe could be used to:

Develop highly sensitive and specific assays to measure the activity of enzymes like CYP2B6 in various tissues and in the presence of genetic variants. nih.gov

Quantify enzyme inhibition or induction potential with high accuracy.

Explore the potential interactions of major metabolites with other enzymes, such as CYP46A1, to uncover novel biological activities or mechanisms of action.

The development of such specific probes is essential for personalized medicine, where understanding an individual's metabolic enzyme profile can help predict drug response and prevent adverse reactions.

Q & A

Q. Q. How can conflicting findings about This compound’s metabolic half-life be reconciled in a meta-analysis?

- Methodological Answer : Perform a systematic review using PRISMA guidelines to identify bias (e.g., publication bias via funnel plots). Stratify studies by methodology (e.g., in vitro vs. in vivo) and apply random-effects models to account for heterogeneity. Propose revised pharmacokinetic models incorporating Bayesian hierarchical frameworks to unify divergent data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.